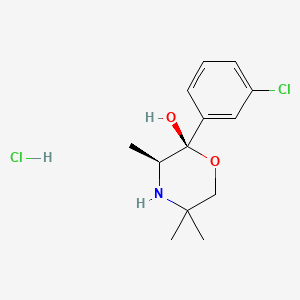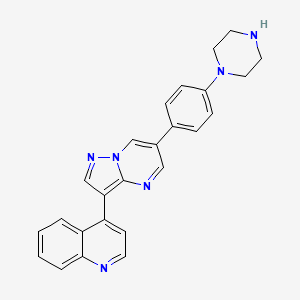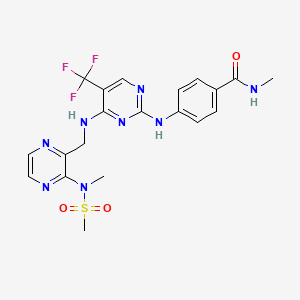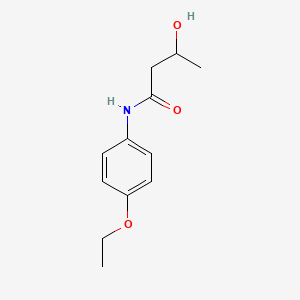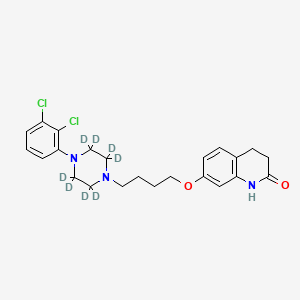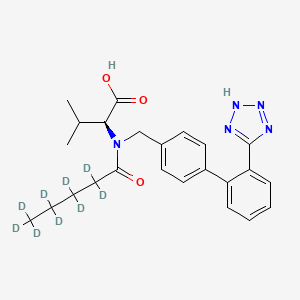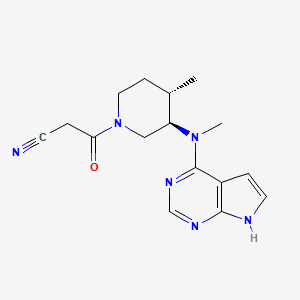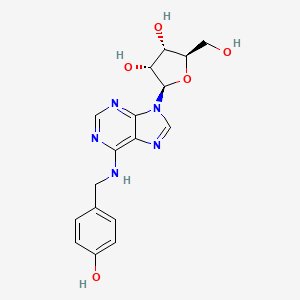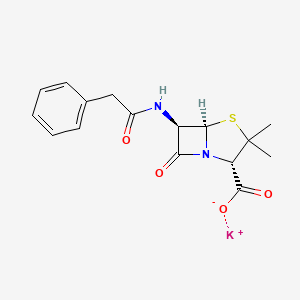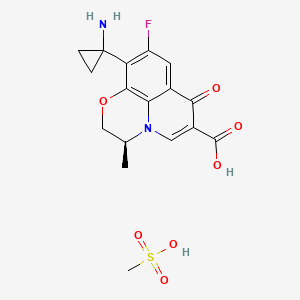
Pazufloxacine mésylate
Vue d'ensemble
Description
Le mésylate de pazufloxacine est un agent antibactérien de la famille des fluoroquinolones principalement utilisé pour le traitement de diverses infections bactériennes. Il est efficace contre les bactéries Gram-positives et Gram-négatives, ce qui en fait une option polyvalente pour le traitement d’infections telles que les infections des voies respiratoires, les infections urinaires et les infections cutanées .
Applications De Recherche Scientifique
Pazufloxacin mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of fluoroquinolones and their derivatives.
Biology: Pazufloxacin mesylate is used in microbiological studies to understand its antibacterial activity and resistance mechanisms.
Medicine: It is extensively studied for its pharmacokinetics, pharmacodynamics, and clinical efficacy in treating bacterial infections.
Industry: Pazufloxacin mesylate is used in the development of new antibacterial formulations and drug delivery systems
Safety and Hazards
Mécanisme D'action
Le mésylate de pazufloxacine exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l’ADN. En se liant à ces enzymes, le mésylate de pazufloxacine empêche le superenroulement et le déroulement de l’ADN bactérien, conduisant à l’inhibition de la division cellulaire bactérienne et finalement à la mort cellulaire .
Analyse Biochimique
Biochemical Properties
Pazufloxacin mesylate is a potent DNA gyrase inhibitor . It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the essential functions of these enzymes, leading to the death of the bacterial cells .
Cellular Effects
Pazufloxacin mesylate has shown in vitro activity against a variety of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, and others . It influences cell function by inhibiting bacterial DNA replication, which is crucial for bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of action of Pazufloxacin mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. By inhibiting these enzymes, Pazufloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and survival .
Temporal Effects in Laboratory Settings
Pazufloxacin mesylate has been found to be stable in both plasma and urine, with no significant degradation under various conditions . This stability is crucial for its effectiveness as an antibiotic, as it ensures that the drug remains active in the body for a sufficient amount of time to exert its antibacterial effects .
Dosage Effects in Animal Models
The effects of Pazufloxacin mesylate in animal models have been studied, demonstrating its concentration-dependent activity against Pseudomonas aeruginosa . The study successfully made the pharmacokinetic/pharmacodynamic (PK/PD) model sufficiently bactericidal .
Metabolic Pathways
It is known that after oral administration, Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine .
Transport and Distribution
Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract after oral administration . It is then distributed throughout the body, reaching various cells and tissues
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du mésylate de pazufloxacine implique la réaction de la pazufloxacine avec l’acide méthanesulfonique dans un solvant tel que l’acétone. Le mélange réactionnel est chauffé et porté à reflux, puis refroidi et cristallisé pour obtenir le mésylate de pazufloxacine. Le produit cristallisé est ensuite soumis à un remplissage aseptique et à une lyophilisation pour produire la forme finale en poudre .
Méthodes de production industrielle : Dans les environnements industriels, la production du mésylate de pazufloxacine suit un processus similaire mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée. L’utilisation de techniques de cristallisation avancées et de procédés aseptiques garantit la stabilité et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le mésylate de pazufloxacine subit diverses réactions chimiques, notamment :
Oxydation : Le mésylate de pazufloxacine peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le mésylate de pazufloxacine en ses formes réduites.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants dans des conditions contrôlées.
Principaux produits formés :
Applications de la recherche scientifique
Le mésylate de pazufloxacine a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique des fluoroquinolones et de leurs dérivés.
Biologie : Le mésylate de pazufloxacine est utilisé dans des études microbiologiques pour comprendre son activité antibactérienne et les mécanismes de résistance.
Médecine : Il est largement étudié pour sa pharmacocinétique, sa pharmacodynamique et son efficacité clinique dans le traitement des infections bactériennes.
Industrie : Le mésylate de pazufloxacine est utilisé dans le développement de nouvelles formulations antibactériennes et de systèmes d’administration de médicaments
Comparaison Avec Des Composés Similaires
Composés similaires :
- Ciprofloxacine
- Lévofloxacine
- Moxifloxacine
- Ofloxacine
Comparaison : Par rapport à d’autres fluoroquinolones, le mésylate de pazufloxacine a un spectre d’activité plus large, une toxicité plus faible et une efficacité plus élevée. Il est moins sujet au développement de résistance bactérienne et présente une incidence plus faible d’effets secondaires. Ces propriétés uniques font du mésylate de pazufloxacine une option précieuse pour le traitement d’une large gamme d’infections bactériennes .
Propriétés
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163680-77-1 | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazufloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pazufloxacin mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAZUFLOXACIN MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


